molecular formula C17H11ClF3N3O B13035946 5-(2-Chlorophenyl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide

5-(2-Chlorophenyl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B13035946
M. Wt: 365.7 g/mol
InChI Key: IIQCRKVRUYQFOP-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. The compound features a pyrazole ring substituted with a chlorophenyl group and a trifluoromethylphenyl group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The chlorophenyl and trifluoromethylphenyl groups are introduced via substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure high yields and purity.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: The chlorophenyl and trifluoromethylphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) and reagents such as halides and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

5-(2-Chlorophenyl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: The compound is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Used in agrochemicals and pharmaceuticals.

    Trifluoromethylpyridine: Known for its applications in crop protection and pharmaceuticals.

Uniqueness

5-(2-Chlorophenyl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C17H11ClF3N3O

Molecular Weight

365.7 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H11ClF3N3O/c18-13-4-2-1-3-12(13)14-9-15(24-23-14)16(25)22-11-7-5-10(6-8-11)17(19,20)21/h1-9H,(H,22,25)(H,23,24)

InChI Key

IIQCRKVRUYQFOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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